1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene
Overview
Description
1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene typically involves multi-step organic reactions. One common method involves the bromination of a suitable precursor, followed by chlorination and fluorination steps. The nitro group is usually introduced through nitration reactions using nitric acid and sulfuric acid as reagents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and reducing agents like hydrogen gas are used for the reduction of the nitro group.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the substituents introduced.
Reduction Reactions: The major product is the corresponding amino compound.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and a nitro group allows the compound to participate in a range of chemical reactions, influencing its reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloro-4,5-difluorobenzene
- 1-Bromo-2,6-difluorobenzene
- 1-Bromo-3-chloro-2,4-difluorobenzene
Uniqueness
1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro, halogens) and electron-donating (methoxy) groups on the benzene ring allows for versatile chemical behavior, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
1-bromo-2-[chloro(difluoro)methoxy]-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF2NO3/c8-4-2-1-3-5(12(13)14)6(4)15-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQYQKRWBPFMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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